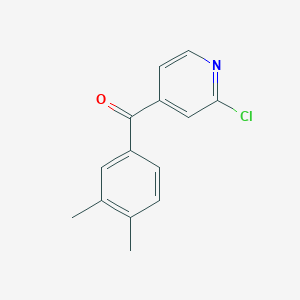
(2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone (CPDM) is a synthetic compound that has a wide range of applications in scientific research. It is widely used in the synthesis of various organic compounds and its ability to serve as a precursor to other compounds makes it a valuable tool for the scientific community. CPDM is also used in the development of pharmaceuticals and in the production of agrochemicals.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Antimicrobial and Antioxidant Activities
(2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone and its derivatives have been utilized in the synthesis of compounds with potential antimicrobial and antioxidant activities. For instance, Thirunarayanan (2015) synthesized a series of 3,4-dimethyl phenyl bicyclo methanones, exhibiting significant antimicrobial and antioxidant properties against various bacterial and fungal strains (Thirunarayanan, 2015).
Structural Analysis
B. Lakshminarayana et al. (2009) conducted a study focusing on the crystal and molecular structure analysis of a compound closely related to (2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone. This research provides insights into the molecular structure and intermolecular interactions of such compounds (B. Lakshminarayana et al., 2009).
Role in Biotransformation Processes
Research by Y. Ni, Jieyu Zhou, and Zhi-hao Sun (2012) explored the production of key chiral intermediates for pharmaceutical applications using microorganisms. This includes the stereoselective reduction of compounds structurally similar to (2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone (Y. Ni, Jieyu Zhou, & Zhi-hao Sun, 2012).
Molecular Docking and Hirshfeld Surface Analysis
The compound has also been a subject of molecular docking and Hirshfeld surface analysis, as studied by B. Lakshminarayana et al. (2018). These analyses are crucial for understanding the molecular interactions and potential pharmaceutical applications of such compounds (B. Lakshminarayana et al., 2018).
Spectroscopic and Quantum Chemical Investigation
Nilavanathi Arasu et al. (2019) investigated the characteristics of a similar compound using Density Functional Theory. Such studies are essential for confirming the molecular structure and understanding the chemical properties of these compounds (Nilavanathi Arasu et al., 2019).
Isomorphous Analysis
V. Rajni Swamy et al. (2013) conducted research on isomorphous structures related to (2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone, highlighting the role of chlorine-methyl exchange in molecular structures (V. Rajni Swamy et al., 2013).
Molecular Docking and Antimicrobial Activity
C. Sivakumar et al. (2021) examined the molecular structure, spectroscopic characteristics, and antimicrobial activity of a compound structurally related to (2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone, contributing to the understanding of its biological activities (C. Sivakumar et al., 2021).
Mecanismo De Acción
Target of Action
A structurally similar compound, (2-chloropyridin-4-yl)methanamine hydrochloride, is known to selectively inhibit loxl2 . LOXL2 is an enzyme involved in the crosslinking of collagen and elastin in the extracellular matrix, playing a crucial role in tissue remodeling.
Mode of Action
If it acts similarly to (2-Chloropyridin-4-yl)methanamine hydrochloride, it may inhibit the enzymatic activity of LOXL2, thereby affecting the crosslinking of collagen and elastin .
Result of Action
If it acts similarly to (2-Chloropyridin-4-yl)methanamine hydrochloride, it could potentially affect tissue remodeling processes by inhibiting LOXL2 activity .
Propiedades
IUPAC Name |
(2-chloropyridin-4-yl)-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-9-3-4-11(7-10(9)2)14(17)12-5-6-16-13(15)8-12/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJFZCCRLGDZEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=NC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[[1-(oxolan-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2369977.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2369980.png)

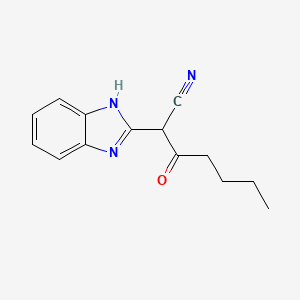
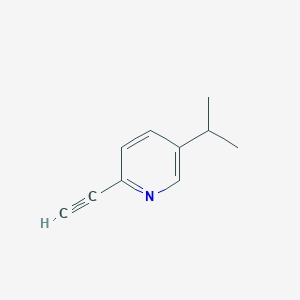
![5-Bromo-2-[[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2369987.png)
![1-({5-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl}carbonyl)-4-methylpiperidine](/img/structure/B2369988.png)

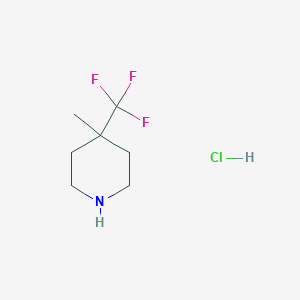


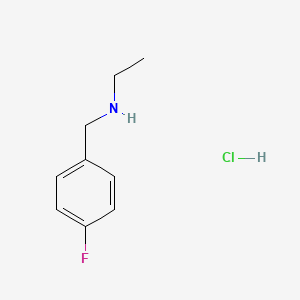
![2-(ethylthio)-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2369995.png)